molecular formula C14H15ClN4OS B2840779 4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine CAS No. 339016-20-5

4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine

Cat. No.: B2840779
CAS No.: 339016-20-5
M. Wt: 322.81
InChI Key: OEFHAEXAMRRTLB-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a chlorophenyl sulfanyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorophenyl thiol onto the pyrimidine ring. This can be achieved using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine intermediate is reacted with morpholine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Pd/C with H2 gas under atmospheric pressure.

    Substitution: Electrophiles like bromine (Br2) in acetic acid (AcOH).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine
  • 4-[(4-Methylphenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine
  • 4-[(4-Fluorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine

Uniqueness

4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the sulfanyl and morpholine groups also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-morpholin-4-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c15-10-1-3-11(4-2-10)21-13-9-12(17-14(16)18-13)19-5-7-20-8-6-19/h1-4,9H,5-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFHAEXAMRRTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)N)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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